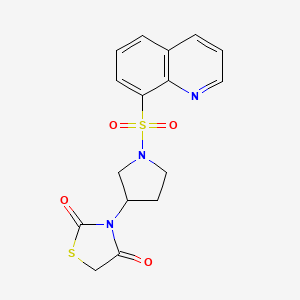

3-(1-(喹啉-8-基磺酰)吡咯啉-3-基)噻唑烷-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a compound that belongs to the class of thiazolidine derivatives . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . In one procedure, primary amines, aldehyde, and mercaptoacetic acid were reacted via one-pot MCR in the presence of BF3 and p-toluenesulfonic acid (PTSA) to form derivatives of thiazolidin-4-one .Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione, also called glitazone, consists of a five-membered saturated thiazolidine ring with sulfur at 1 and nitrogen at 3, along with two carbonyl functional groups at the 2 and 4 positions .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are used as vehicles in the synthesis of valuable organic combinations .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by the presence of sulfur and nitrogen in the five-membered heterocyclic ring . The presence of sulfur enhances their pharmacological properties .科学研究应用

For reference:

- QPTD: 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione .

- Thiazolidinedione : A class of compounds known for their antidiabetic properties .

- Quinoline : A heterocyclic aromatic compound .

- Sulfonamide : A functional group containing a sulfur atom bonded to an amine group .

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

作用机制

Target of Action

The primary targets of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are believed to be the PPAR-γ receptors and cytoplasmic Mur ligases . The compound’s interaction with these targets plays a crucial role in its biological activities.

Mode of Action

3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione interacts with its targets in a specific manner. It exhibits hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Additionally, it demonstrates antimicrobial action by inhibiting cytoplasmic Mur ligases .

Biochemical Pathways

The biochemical pathways affected by 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione include the insulin signaling pathway and the bacterial cell wall synthesis pathway. The compound’s interaction with PPAR-γ receptors enhances insulin sensitivity, impacting the insulin signaling pathway . Its inhibition of cytoplasmic Mur ligases affects the bacterial cell wall synthesis pathway, leading to its antimicrobial effects .

Result of Action

The molecular and cellular effects of 3-(1-(Quinolin-8-ylsulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione’s action include improved insulin sensitivity and inhibition of bacterial growth. By activating PPAR-γ receptors, the compound enhances insulin sensitivity, which can be beneficial in conditions like diabetes . Its inhibition of cytoplasmic Mur ligases leads to the disruption of bacterial cell wall synthesis, resulting in antimicrobial effects .

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

3-(1-quinolin-8-ylsulfonylpyrrolidin-3-yl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S2/c20-14-10-24-16(21)19(14)12-6-8-18(9-12)25(22,23)13-5-1-3-11-4-2-7-17-15(11)13/h1-5,7,12H,6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPUPAGODNNVJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2708203.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2708208.png)

![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)

![4-(dimethylamino)-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2708220.png)

![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)